![molecular formula C7H5BrN2 B2942552 5-Bromopyrrolo[1,2-b]pyridazine CAS No. 1935307-88-2](/img/structure/B2942552.png)
5-Bromopyrrolo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromopyrrolo[1,2-b]pyridazine is a heterocyclic organic compound. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of 5-Bromopyrrolo[1,2-b]pyridazine is characterized by an essentially planar aza-indole skeleton . More detailed structural analysis might be available in specific scientific literature .Chemical Reactions Analysis
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid is a derivative of 5-Bromopyrrolo[1,2-b]pyridazine . The specific chemical reactions involving this compound are not clearly recognized .Physical And Chemical Properties Analysis
5-Bromopyrrolo[1,2-b]pyridazine-7-carbaldehyde has a molecular weight of 225.04 g/mol. It has a topological polar surface area of 34.4 Ų and a complexity of 188. It has no hydrogen bond donors but has two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
I have conducted a search to gather information on the scientific research applications of “5-Bromopyrrolo[1,2-b]pyridazine”. While the search results do not explicitly list six to eight unique applications, they do provide insights into various fields where this compound and its derivatives could be significant. Below are some potential applications based on the information available:
Drug Discovery and Molecular Recognition
The pyridazine heterocycle is a key structural feature in various approved drugs and is involved in molecular recognition processes. It is found in drugs like ponatinib, a multi-targeted tyrosine kinase inhibitor, and risdiplam, an RNA splicing modifier for treating spinal muscular atrophy .
Anti-inflammatory Agents
Derivatives of pyridazine have shown significant anti-inflammatory activity, suggesting potential use in developing new anti-inflammatory drugs .
Cardiovascular Therapeutics
Some pyridazinone derivatives exhibit mechanisms that inhibit calcium ion influx, which is essential for platelet aggregation. This indicates potential applications in cardiovascular therapeutics .
Synthesis of Heterocyclic Compounds
The compound can be used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new pharmacophores .
Regioselective Synthesis
5-Bromopyrrolo[1,2-b]pyridazine may be used in regioselective synthesis processes to create new derivatives with potential biological activities .
Safety and Hazards
Wirkmechanismus
Target of Action
5-Bromopyrrolo[1,2-b]pyridazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It has been suggested that pyrrolopyrazine derivatives, including 5-bromopyrrolo[1,2-b]pyridazine, may inhibit kinase activity . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process that is crucial in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, and cell movement .
Biochemical Pathways
Given its potential kinase inhibitory activity, it may influence various signaling pathways regulated by kinases .
Result of Action
Given its potential kinase inhibitory activity, it may influence cell signaling, growth, and proliferation .
Eigenschaften
IUPAC Name |
5-bromopyrrolo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-5-10-7(6)2-1-4-9-10/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPZXGXSPXOHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopyrrolo[1,2-b]pyridazine | |
CAS RN |
1935307-88-2 |
Source
|
Record name | 5-bromopyrrolo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.